molecular formula C15H17N3O2 B1403034 N-Benzyl-N-isopropyl-3-nitropyridin-2-amine CAS No. 1353953-81-7

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Cat. No. B1403034
M. Wt: 271.31 g/mol
InChI Key: WKAPYTLIBTWIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C15H17N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of nitropyridines, which are structurally similar to N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with a molecular weight of 271.319 .


Chemical Reactions Analysis

Nitropyridines, similar to N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Scientific Research Applications

Nucleophilic Substitutions and Catalytic Reductive Aminations

  • Nucleophilic Substitutions at the Pyridine Ring: Studies on the kinetics of reactions involving nitropyridines, such as 2-chloro-3-nitropyridine, with piperidine and morpholine in different solvents highlight the importance of steric hindrance and hydrogen bonding in determining reaction pathways (Hamed, 1997). These insights are crucial for understanding how modifications in the nitropyridine structure, including those similar to N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, affect reactivity and selectivity.
  • Catalytic Reductive Aminations Using Molecular Hydrogen: The synthesis of different kinds of amines, including pharmaceuticals and agrochemicals, through reductive amination processes that involve nitro compounds as starting materials, emphasizes the role of catalysis in the efficient and selective production of amines. This area of research is pivotal for developing sustainable and cost-effective synthetic routes for amines and their derivatives (Murugesan et al., 2020).

Synthesis and Functionalization of Amines

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution: The reaction mechanisms involving electrophilic nitropyridines and their alkylation via nucleophilic substitution provide insights into the synthesis of complex organic molecules, including potential pathways for modifying compounds like N-Benzyl-N-isopropyl-3-nitropyridin-2-amine (Antoniak & Barbasiewicz, 2022).
  • Iron-Catalyzed Intermolecular Amination of Benzylic C(sp3)-H Bonds: The development of catalytic systems for the amination of benzylic positions, as demonstrated in the synthesis of 2-pyridine substituted benzylamine derivatives, showcases the potential of metal catalysis in facilitating the functionalization of complex organic structures, which can be related to the functionalization of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine (Khatua et al., 2022).

Future Directions

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is currently used for research purposes . Future directions could include further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

N-benzyl-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12(2)17(11-13-7-4-3-5-8-13)15-14(18(19)20)9-6-10-16-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAPYTLIBTWIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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